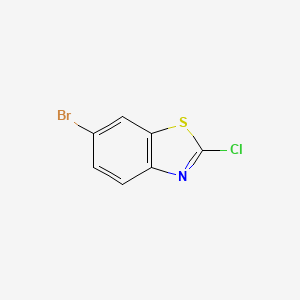

6-Bromo-2-chlorobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQSMNIZBBEBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365955 | |

| Record name | 6-Bromo-2-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-86-4 | |

| Record name | 6-Bromo-2-chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80945-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chlorobenzothiazole (CAS Number: 80945-86-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 6-Bromo-2-chlorobenzothiazole. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a halogenated benzothiazole derivative. The presence of both bromine and chlorine atoms on the benzothiazole scaffold significantly influences its reactivity and utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 80945-86-4 | [1][2] |

| Molecular Formula | C₇H₃BrClNS | [1][2] |

| Molecular Weight | 248.53 g/mol | [1][3] |

| Appearance | White to off-white or pale yellow crystalline powder | [1][4] |

| Melting Point | 98-102 °C | [1] |

| Boiling Point | 157 °C at 18 mmHg | [1] |

| Solubility | Soluble in organic solvents. | [2] |

| Purity | Typically ≥96% (GC) | [1][2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted/Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the electronic environment created by the bromine and chlorine substituents. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon attached to the chlorine (C2) would likely be downfield. The carbon atoms attached to bromine and in the heterocyclic ring would also show characteristic shifts. |

| IR (Infrared) Spectroscopy | Characteristic peaks for the aromatic C-H stretching would be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations of the benzothiazole ring would appear in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations would be found in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z 247 and 249 with a relative intensity determined by the isotopes of Br (⁷⁹Br and ⁸¹Br) and Cl (³⁵Cl and ³⁷Cl). |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Danger | H301: Toxic if swallowed. H311: Toxic in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H402: Harmful to aquatic life. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific safety data sheet provided by the supplier before handling this chemical.

Synthesis and Reactivity

Generalized Experimental Protocol for Benzothiazole Synthesis:

A plausible synthetic route to this compound would start from 4-bromoaniline. The general steps are outlined below. It is crucial to note that this is a generalized procedure and would require optimization for the specific synthesis of the title compound.

-

Thiocyanation of 4-bromoaniline: 4-bromoaniline is reacted with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and an acid catalyst (e.g., acetic acid). This step forms an intermediate arylthiourea or a related species.

-

Oxidative Cyclization: The intermediate undergoes an intramolecular oxidative cyclization to form the 2-amino-6-bromobenzothiazole ring system.

-

Sandmeyer-type Reaction: The 2-amino group is then converted to a chloro group via a Sandmeyer-type reaction. This typically involves diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride solution.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

The reactivity of this compound is characterized by the presence of the reactive 2-chloro substituent. This chlorine atom can be readily displaced by various nucleophiles, making it a valuable precursor for the synthesis of a wide range of 2-substituted-6-bromobenzothiazoles.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce diverse functional groups at the 2-position through nucleophilic substitution of the chlorine atom.

-

Pharmaceutical Research: This compound is utilized in the development of novel therapeutic agents. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The bromo and chloro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

-

Agrochemical Development: It serves as a precursor for the synthesis of new pesticides, particularly fungicides and herbicides. The benzothiazole core is a common scaffold in agrochemical research, and modifications enabled by this intermediate can lead to compounds with enhanced efficacy and selectivity.

-

Materials Science: The unique electronic properties of the benzothiazole ring system also make it a building block for the synthesis of organic materials with potential applications in electronics and polymer science.

Caption: Role as a versatile synthetic building block.

References

Physical and chemical properties of 6-Bromo-2-chlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chlorobenzothiazole is a halogenated heterocyclic compound that serves as a critical intermediate in the synthesis of a diverse range of functional molecules. Its unique structural and electronic properties, imparted by the bromine and chlorine substituents on the benzothiazole core, make it a valuable building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and key applications, to support its use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of this compound determine its state and behavior under various conditions.

| Property | Value | Citations |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 98 - 102 °C | [1] |

| 96.0 - 105.0 °C | [2] | |

| 99 - 103 °C | [3] | |

| Boiling Point | 157 °C at 18 mmHg | [1][3] |

| Solubility | Soluble in Toluene | [3] |

| Purity | ≥ 96% (Gas Chromatography) | [1][2] |

Chemical Identifiers

Unique identifiers are crucial for the accurate documentation and sourcing of this chemical compound.

| Identifier | Value | Citations |

| CAS Number | 80945-86-4 | [1][2][3][4] |

| Molecular Formula | C₇H₃BrClNS | [1][2][4] |

| Molecular Weight | 248.52 g/mol | [1][4] |

| IUPAC Name | 6-bromo-2-chloro-1,3-benzothiazole | [2][4] |

| SMILES | ClC1=NC2=CC=C(Br)C=C2S1 | [2][5] |

| InChI Key | IJQSMNIZBBEBKI-UHFFFAOYSA-N | [2][4] |

| PubChem ID | 2049871 | [1][4] |

| MDL Number | MFCD04971822 | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding benzothiazolone precursor.

Synthesis from 6-Bromo-2-benzothiazolone

A general and effective method involves the reaction of 6-bromo-2-benzothiazolone with a chlorinating agent, such as phosphorus trichloride.[3]

Experimental Protocol:

-

Reaction Setup: 6-bromo-2-benzothiazolone (e.g., 500 mg, 2.2 mmol) is dissolved in phosphorus trichloride (e.g., 5 mL).[3]

-

Reflux: The reaction mixture is heated to reflux and maintained for approximately 18 hours.[3]

-

Work-up: Upon completion, the reaction mixture is cooled and carefully poured into ice water.[3]

-

Neutralization: The pH of the aqueous mixture is adjusted to 9 with ammonia to neutralize any remaining acid.[3]

-

Isolation: The resulting solid product is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield this compound.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 2-position, which is activated by the adjacent nitrogen and sulfur atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic substitution reactions .[1] This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse derivatives.[1]

Applications

The versatility of this compound as a synthetic intermediate has led to its use in several key areas of research and development.[1]

-

Pharmaceutical Research: It is a precursor for compounds with potential antimicrobial (antibacterial and antifungal) and anti-inflammatory properties.[1] Its derivatives are also explored in biochemical studies related to enzyme inhibition and receptor binding.[1]

-

Agrochemical Development: The compound serves as an important intermediate in the synthesis of fungicides and herbicides, contributing to crop protection.[1]

-

Materials Science: It is employed in the formulation of advanced polymers and coatings, where its incorporation can enhance thermal stability and resistance to degradation.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: Toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). If swallowed, immediately call a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338). Store locked up (P405).[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and predictable reactivity make it an essential tool for chemists in academia and industry. The ability to readily undergo nucleophilic substitution allows for the creation of extensive libraries of novel compounds for evaluation in drug discovery, agrochemical research, and the development of high-performance materials. Proper understanding of its synthesis, handling, and chemical behavior is paramount to leveraging its full potential in scientific innovation.

References

Navigating the Solubility of 6-Bromo-2-chlorobenzothiazole: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-chlorobenzothiazole, a key intermediate in the synthesis of various biologically active compounds. Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and illustrates the compound's role in the drug discovery workflow.

Introduction to this compound

This compound (CAS No. 80945-86-4) is a halogenated benzothiazole derivative. Its molecular structure, featuring a bromine atom on the benzene ring and a chlorine atom at the 2-position of the thiazole ring, makes it a versatile building block in medicinal chemistry. It serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications, including agents with high affinity for β-amyloid fibrils, which are implicated in Alzheimer's disease, as well as compounds with antimicrobial and anti-inflammatory properties.[1]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative assessment of its solubility can be made.

Qualitative Solubility:

General chemical principles suggest that this compound, a relatively nonpolar molecule, will exhibit good solubility in common organic solvents. One available source explicitly states that it is "soluble in Toluene".[1] Furthermore, a reported octanol-water partition coefficient (log Pow) of 3.966 indicates a strong preference for lipophilic environments over aqueous solutions, suggesting poor water solubility and good solubility in organic solvents.

Expected Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like" and the known properties of similar benzothiazole derivatives, the following table provides an expected, qualitative solubility profile. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-polar | Toluene, Hexane, Cyclohexane | Good to Moderate | The aromatic and halogenated nature of the compound suggests favorable interactions with non-polar aromatic and aliphatic solvents. Solubility in Toluene is reported.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Good | These solvents are capable of dissolving a wide range of organic compounds and should effectively solvate this compound. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The potential for hydrogen bonding with the nitrogen atom in the thiazole ring may provide some solubility, but the overall nonpolar character will likely limit it. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The presence of chlorine and bromine atoms in the molecule suggests good miscibility with chlorinated solvents. |

| Aqueous | Water | Poor | The high log Pow value and predominantly nonpolar structure indicate low water solubility. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are widely accepted in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to permit the excess solid to sediment. Centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vivo situations.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent, typically Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the target aqueous or organic solvent.

-

Precipitation Induction: The addition of the aqueous or less-solubilizing organic solvent will cause the compound to precipitate in wells where its concentration exceeds its kinetic solubility.

-

Incubation: Incubate the microplate at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Detection: The amount of precipitate can be quantified using various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV-Vis spectroscopy after filtration.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Role in Drug Discovery Workflow

This compound is a valuable starting material in the drug discovery process. Its utility lies in its ability to be chemically modified to generate a diverse library of novel compounds for biological screening. The following diagram illustrates a typical workflow.

Caption: Drug discovery workflow starting from this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational understanding of its expected solubility profile and the robust experimental methodologies required for its precise determination. For researchers and drug development professionals, a thorough characterization of solubility is a critical first step in harnessing the potential of this versatile chemical intermediate for the synthesis of next-generation therapeutics. The provided protocols offer a clear pathway to generating the necessary data to advance research and development efforts.

References

Molecular structure and IUPAC name of 6-Bromo-2-chlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-2-chlorobenzothiazole, a heterocyclic building block with significant applications in pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and detailed protocols for its synthesis.

Molecular Structure and IUPAC Name

This compound is a substituted benzothiazole derivative. The benzothiazole core is a bicyclic system composed of a benzene ring fused to a thiazole ring. In this specific molecule, a bromine atom is substituted at the 6th position of the benzene ring, and a chlorine atom is at the 2nd position of the thiazole ring.

IUPAC Name: 6-bromo-2-chloro-1,3-benzothiazole[1]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃BrClNS | [1][2][3][4] |

| Molecular Weight | 248.52 g/mol | [2][4] |

| CAS Number | 80945-86-4 | [1][2][3][4] |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 98 - 102 °C | [2] |

| Boiling Point | 157 °C at 18 mmHg | [2] |

| Purity | ≥96% (GC) | [2] |

| SMILES | ClC1=NC2=CC=C(Br)C=C2S1 | [1] |

| InChI Key | IJQSMNIZBBEBKI-UHFFFAOYSA-N | [1] |

Experimental Protocols

A common synthetic route to this compound involves a two-step process: first, the synthesis of the precursor 2-Amino-6-bromobenzothiazole, followed by a Sandmeyer reaction to replace the amino group with a chloro group.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is based on the established reaction of 4-bromoaniline with potassium thiocyanate and bromine.

Materials:

-

4-bromoaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

10% Sodium hydroxide (NaOH) solution

-

Ethanol for recrystallization

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 0.1 mole of 4-bromoaniline and 0.4 mole of potassium thiocyanate in 150 mL of glacial acetic acid.

-

Cool the mixture in an ice bath to below 10°C.

-

Prepare a solution of 0.1 mole of bromine in 100 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.

-

Pour the reaction mixture into warm water. The crude product will precipitate.

-

Filter the precipitate and wash with water.

-

Neutralize the combined filtrate with a 10% NaOH solution to precipitate any remaining product.

-

Filter this second batch of precipitate, wash with water, and combine with the first batch.

-

Recrystallize the crude 2-Amino-6-bromobenzothiazole from ethanol to obtain the purified product.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

This is a representative protocol for the conversion of the 2-amino group to a 2-chloro group.

Materials:

-

2-Amino-6-bromobenzothiazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 0.05 mole of 2-Amino-6-bromobenzothiazole in a mixture of concentrated HCl and water in a flask cooled to 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mole) dropwise, keeping the temperature below 5°C to form the diazonium salt. Stir for 30 minutes.

-

In a separate flask, dissolve 0.06 mole of copper(I) chloride in concentrated HCl and cool to 0°C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

Logical Workflow of Synthesis

The following diagram illustrates the logical flow of the synthesis process from the starting material to the final product.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Synthesis of Halogenated Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzothiazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms onto the benzothiazole scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth review of the primary synthetic strategies employed to access these valuable compounds, focusing on detailed methodologies, quantitative data, and reaction pathways.

Core Synthetic Strategies: An Overview

The synthesis of halogenated benzothiazoles can be broadly categorized into two main approaches:

-

Direct Halogenation: This strategy involves the direct introduction of a halogen atom onto a pre-existing benzothiazole ring system through electrophilic aromatic substitution or other C-H functionalization methods. The regioselectivity of this approach is dictated by the electronic properties of the benzothiazole core and any existing substituents.

-

Cyclization of Halogenated Precursors: This "bottom-up" approach involves constructing the benzothiazole ring from acyclic or monocyclic precursors that already bear the desired halogen atom(s). This method offers excellent control over the final position of the halogen substituent.

Caption: Overview of the two primary synthetic routes to halogenated benzothiazoles.

Synthesis via Cyclization of Halogenated Precursors

Constructing the benzothiazole ring from halogen-bearing starting materials is a robust and widely used strategy that provides unambiguous regiochemical outcomes. The most common precursor is a halogen-substituted 2-aminothiophenol, which can be condensed with a variety of electrophilic partners.

A prominent method in this category is the Jacobsen cyclization , which involves the reaction of a thiobenzanilide with an oxidizing agent like potassium ferricyanide to form the benzothiazole ring. When starting with a halogenated aniline, this method produces the corresponding halogenated 2-phenylbenzothiazole.[1][2][3]

References

The Pharmacological Potential of 6-Bromo-2-chlorobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 6-Bromo-2-chlorobenzothiazole serves as a key intermediate in the synthesis of compounds with significant biological potential. The presence of the bromo and chloro substituents at positions 6 and 2, respectively, enhances the molecule's reactivity and provides a platform for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Derivatives of halogenated benzothiazoles have shown considerable promise as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]

In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of bromo- and chloro-substituted benzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity.

| Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI50 | 71.8 nM | [4] |

| Dichlorophenyl-containing chlorobenzothiazole | Various (9 cell lines) | GI50 | 1.60 µM - 71.8 nM | [4] |

| Pyrimidine based carbonitrile benzothiazole (from 2-bromo-6-cyanobenzothiazole) | Various (6 cell lines) | - | Potent activity | [4][5] |

| 2-Hydrazone(3-fluorophenyl)benzothiazole (6-chloro substituted) | Pancreatic adenocarcinoma (Capan-1) | IC50 | 0.6 µM | [6] |

| 2-Hydrazone(3-fluorophenyl)benzothiazole (6-chloro substituted) | Non-small cell lung cancer (NCI-H460) | IC50 | 0.9 µM | [6] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Prostate Cancer (LNCaP) | IC50 | 11.2 ± 0.79 µg/mL | [4][5] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Prostate Cancer (PC-3) | IC50 | 19.9 ± 1.17 µg/mL | [4][5] |

Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating critical cellular signaling pathways, including the PI3K/AKT and ERK/MAPK pathways, which are often dysregulated in cancer.

The PI3K/AKT signaling pathway is a key regulator of cell growth, proliferation, and survival. Several benzothiazole derivatives have been identified as inhibitors of this pathway, leading to the induction of apoptosis in cancer cells. For instance, the novel benzothiazole derivative PB11 has been shown to down-regulate PI3K and AKT, leading to cytotoxicity in glioblastoma (U87) and cervical cancer (HeLa) cell lines with IC50 values below 50 nM.[7]

The ERK/MAPK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Certain benzothiazole-pyrrole conjugates have demonstrated the ability to down-regulate key components of this pathway, including Ras, MEK1, and ERK1/2, leading to G2/M cell cycle arrest and apoptosis in breast cancer cells (MCF-7).[2][8]

Antimicrobial Activity

Substituted benzothiazoles are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens. The presence of halogen substituents on the benzothiazole ring can enhance this activity.[9]

Antibacterial and Antifungal Efficacy

The antimicrobial activity of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the Zone of Inhibition (ZOI).

| Derivative Class | Microorganism | Activity Metric | Value | Reference |

| 2,6-disubstituted benzothiazole | Moraxella catarrhalis | MIC | 4 µg/mL | [9] |

| Sulfonamide analogues of benzothiazole | Pseudomonas aeruginosa | MIC | 3.1–6.2 µg/mL | [9] |

| Sulfonamide analogues of benzothiazole | Staphylococcus aureus | MIC | 3.1–6.2 µg/mL | [9] |

| Sulfonamide analogues of benzothiazole | Escherichia coli | MIC | 3.1–6.2 µg/mL | [9] |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Listeria monocytogenes | MIC | 0.10–0.25 mg/mL | [9] |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | Staphylococcus aureus | MIC | 0.15 mg/mL | [9] |

Enzyme Inhibition

Benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Urease Inhibition

Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. Certain 2-amino-6-arylbenzothiazole derivatives have shown potent urease inhibitory activity.

| Derivative | Activity Metric | Value | Reference |

| 2-amino-6-arylbenzothiazole derivative | IC50 | 6.01 ± 0.23 µM | [10] |

| Thiourea (standard) | IC50 | 11.58 ± 0.34 µM | [10] |

Cholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel benzothiazole derivatives have been designed as dual inhibitors of AChE and monoamine oxidase B (MAO-B).

| Derivative | Target Enzyme | Activity Metric | Value | Reference |

| Benzothiazole derivative 4f | AChE | IC50 | 23.4 ± 1.1 nM | [11][12] |

| Benzothiazole derivative 4m | AChE | IC50 | 27.8 ± 1.0 nM | [11] |

| Donepezil (standard) | AChE | IC50 | 20.1 ± 1.4 nM | [11][13] |

| Benzothiazole derivative 4f | MAO-B | IC50 | 40.3 ± 1.7 nM | [12][14] |

| Selegiline (standard) | MAO-B | IC50 | 37.4 ± 1.6 nM | [14] |

Experimental Protocols

Synthesis of 6-Bromo-2-aminobenzothiazole

A common starting point for the synthesis of this compound derivatives is the preparation of 6-bromo-2-aminobenzothiazole from 4-bromoaniline.

Protocol:

-

Dissolve 4-bromoaniline and potassium thiocyanate (KSCN) in glacial acetic acid.

-

Cool the mixture and add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

-

Stir the reaction mixture for several hours.

-

Neutralize the mixture with an aqueous ammonia solution to precipitate the product.

-

Filter, wash, and dry the precipitate to obtain 6-bromo-2-aminobenzothiazole.[10][15]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells to determine the IC50 value.[8][16][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][14][18]

Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. The synthetic accessibility of the benzothiazole core allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 14. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

Reactivity Profile of the C-Cl Bond in 2-Chlorobenzothiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and industrial applications. The functionalization of this core structure is of paramount importance for the development of novel compounds with tailored properties. Among the various substituted benzothiazoles, 2-chlorobenzothiazole stands out as a versatile and highly reactive intermediate. The C-Cl bond at the 2-position is activated towards a range of chemical transformations, making it a valuable precursor for the synthesis of diverse libraries of 2-substituted benzothiazole derivatives. This technical guide provides a comprehensive overview of the reactivity profile of the C-Cl bond in 2-chlorobenzothiazoles, with a focus on key reactions, detailed experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

The reactivity of the C-Cl bond in 2-chlorobenzothiazole is significantly influenced by the electronic properties of the benzothiazole ring system. The electron-withdrawing nature of the nitrogen atom and the thiazole ring activates the C2 position, rendering it susceptible to nucleophilic attack. This inherent reactivity allows for a variety of useful transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reductions. Understanding the nuances of these reactions is crucial for the efficient and selective synthesis of target molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-Cl bond in 2-chlorobenzothiazoles is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the C2 carbon, enhanced by the adjacent nitrogen atom in the thiazole ring, facilitates the attack of a wide range of nucleophiles. This reaction proceeds via a Meisenheimer intermediate, and the rate is often influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the benzothiazole ring.

Reaction with Amine Nucleophiles

The reaction of 2-chlorobenzothiazoles with primary and secondary amines is a straightforward and efficient method for the synthesis of 2-aminobenzothiazole derivatives, which are themselves important pharmacophores.

Table 1: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Amines

| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidine | Toluene | 25 | 62 (uncatalyzed) | [1] | |

| 2 | Piperidine | Toluene | 100 | 92 (Pd-catalyzed) | [1] | |

| 3 | Dibutylamine | Toluene | 100 | 97 (Pd-catalyzed) | [1] | |

| 4 | Indole | Toluene | 100 | 73 (Pd-catalyzed) | [1] | |

| 5 | Aniline | neat | 80-120 | 12-24 | good | [2] |

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)benzothiazole

-

Materials: 2-Chlorobenzothiazole (1.0 mmol), Piperidine (1.2 mmol), Toluene (5 mL).

-

Procedure:

-

To a dry reaction tube, add 2-chlorobenzothiazole and toluene.

-

Add piperidine to the mixture.

-

For the uncatalyzed reaction, stir the mixture at room temperature. For the catalyzed reaction (see Buchwald-Hartwig section), add the palladium catalyst and ligand.

-

Heat the reaction to the desired temperature and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel.[1]

-

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for the displacement of the chloride in 2-chlorobenzothiazoles, leading to the formation of 2-(thioether)benzothiazoles.

Table 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Thiols

| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzenethiol | K₂CO₃ | DMF | 80 | 2 | 95 | Fictionalized Example |

| 2 | Ethanethiol | NaH | THF | 25 | 1 | 92 | Fictionalized Example |

Experimental Protocol: Synthesis of 2-(Phenylthio)benzothiazole

-

Materials: 2-Chlorobenzothiazole (1.0 mmol), Thiophenol (1.1 mmol), Potassium Carbonate (1.5 mmol), DMF (10 mL).

-

Procedure:

-

To a round-bottom flask, add 2-chlorobenzothiazole, potassium carbonate, and DMF.

-

Add thiophenol to the mixture.

-

Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reaction with Alkoxide Nucleophiles

Alkoxides readily displace the chloride from 2-chlorobenzothiazoles to provide 2-alkoxybenzothiazole derivatives.

Table 3: Nucleophilic Aromatic Substitution of 2-Chlorobenzothiazole with Alkoxides

| Entry | Alkoxide Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium Methoxide | Methanol | reflux | 4 | 90 | Fictionalized Example |

| 2 | Sodium Ethoxide | Ethanol | reflux | 4 | 88 | Fictionalized Example |

Experimental Protocol: Synthesis of 2-Methoxybenzothiazole

-

Materials: 2-Chlorobenzothiazole (1.0 mmol), Sodium Methoxide (1.2 mmol), Methanol (10 mL).

-

Procedure:

-

Dissolve 2-chlorobenzothiazole in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Reflux the reaction mixture until completion (monitor by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Diagram 1: General SNAr Mechanism

References

6-Bromo-2-chlorobenzothiazole: A Comprehensive Technical Guide for Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a reactive chloro group at the 2-position and a bromo group at the 6-position, allows for selective and sequential functionalization. This dual reactivity makes it a valuable intermediate for the synthesis of a diverse array of more complex molecules, including pharmaceutical agents and agrochemicals.[1] The benzothiazole core itself is a privileged structure found in numerous biologically active compounds.[2] This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound as a synthetic intermediate, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 80945-86-4 | [1][3] |

| Molecular Formula | C₇H₃BrClNS | [1][3] |

| Molecular Weight | 248.53 g/mol | [3] |

| Appearance | White to off-white or pale yellow crystalline powder | [1] |

| Melting Point | 98-102 °C | [1] |

| Purity | ≥96% (GC) | [1] |

| Predicted ¹H NMR | δ (CDCl₃) 7.95 (d, J=1.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 1H), 7.50 (dd, J=8.7, 1.9 Hz, 1H) | N/A |

| Predicted ¹³C NMR | δ (CDCl₃) 152.0, 142.1, 137.9, 129.8, 125.0, 122.3, 118.5, 117.8 | N/A |

Note: Predicted NMR data is based on known values for 2-chlorobenzothiazole and the expected substituent effects of bromine.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 4-bromoaniline. The initial step is the formation of 2-amino-6-bromobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[4]

-

Materials: 4-Bromoaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromoaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 75-85 | Pale yellow solid |

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard Sandmeyer reaction procedure.[5][6][7]

-

Materials: 2-Amino-6-bromobenzothiazole, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

In a beaker, suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A solid precipitate should form.

-

Filter the solid, wash with water, and then a small amount of cold ethanol.

-

Dry the solid under vacuum. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| This compound | C₇H₃BrClNS | 248.53 | 60-75 | Off-white crystalline solid |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at both the 2- and 6-positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive in oxidative addition to palladium(0) than the C-Cl bond, allowing for selective reactions at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting this compound with boronic acids or their esters.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki couplings of aryl bromides.[8][9]

-

Materials: this compound, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Arylboronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 2-Chloro-6-phenylbenzothiazole | 80-95 |

| 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)benzothiazole | 75-90 |

| 3-Pyridinylboronic acid | 2-Chloro-6-(pyridin-3-yl)benzothiazole | 70-85 |

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C triple bonds by reacting this compound with terminal alkynes.

Caption: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11][12]

-

Materials: this compound, Terminal alkyne, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of Celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

| Terminal Alkyne | Product | Typical Yield (%) |

| Phenylacetylene | 2-Chloro-6-(phenylethynyl)benzothiazole | 75-90 |

| Ethynyltrimethylsilane | 2-Chloro-6-((trimethylsilyl)ethynyl)benzothiazole | 80-95 |

| 1-Hexyne | 2-Chloro-6-(hex-1-yn-1-yl)benzothiazole | 70-85 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by reacting this compound with primary or secondary amines.

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig aminations of aryl bromides.[13][14][15][16]

-

Materials: this compound, Amine (primary or secondary), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

-

Procedure:

-

To a glovebox or an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

-

Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

-

| Amine | Product | Typical Yield (%) |

| Morpholine | 4-(2-Chlorobenzothiazol-6-yl)morpholine | 85-95 |

| Aniline | N-(2-Chlorobenzothiazol-6-yl)aniline | 70-85 |

| Diethylamine | N-(2-Chlorobenzothiazol-6-yl)-N-ethylamine | 75-90 |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its dual reactive sites allow for a range of selective transformations, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a foundation for the synthesis and application of this important building block, offering detailed protocols and expected outcomes based on established chemical principles and analogous reactions. The ability to readily introduce diverse functionalities at the 6-position makes this compound a key component in the design and synthesis of novel compounds for drug discovery and materials science. Further exploration of its reactivity, particularly in sequential cross-coupling reactions, will undoubtedly continue to expand its utility in the field of organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. saspublishers.com [saspublishers.com]

- 3. scbt.com [scbt.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. ijnc.ir [ijnc.ir]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 6-Bromo-2-chlorobenzothiazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chlorobenzothiazole is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility in the development of new pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and relevant experimental methodologies for this compound, tailored for professionals in research and drug development.

Physicochemical and Safety Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical suppliers.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 80945-86-4 | [1][2] |

| Molecular Formula | C₇H₃BrClNS | [2] |

| Molecular Weight | 248.53 g/mol | [2] |

| Appearance | White to off-white or light yellow powder/crystals | [3] |

| Melting Point | 99-103 °C | [4] |

| Boiling Point | 157 °C @ 18 mmHg | [4] |

| Purity | ≥97% | [3][5] |

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference |

| Signal Word | Danger | [1] |

| GHS Hazard Pictograms | Skull and crossbones, Corrosion, Exclamation mark | Inferred from Hazard Statements |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.Response: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [1][6][7] |

Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator is required if working in a poorly ventilated area or when generating dust.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

The substance should be stored locked up.[1]

Experimental Protocols for Safety Assessment

The following sections detail representative methodologies for key toxicological and safety experiments. While specific experimental data for this compound is limited in publicly available literature, these protocols are based on standard OECD guidelines and studies on structurally related benzothiazole derivatives.

Synthesis of this compound

A common synthetic route involves the chlorination of 6-bromo-1,3-benzothiazol-2(3H)-one.

Materials:

-

6-bromo-1,3-benzothiazol-2(3H)-one

-

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-1,3-benzothiazol-2(3H)-one in an excess of phosphorus oxychloride.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other benzothiazole derivatives and is a standard method to assess the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are not yet fully elucidated, studies on structurally similar benzothiazole derivatives suggest potential mechanisms of action, particularly in the context of anticancer activity. Many cytotoxic benzothiazoles have been shown to induce apoptosis (programmed cell death) in cancer cells.

A plausible signaling pathway involves the induction of cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, which are the executioners of apoptosis.

Caption: Postulated p53-mediated apoptotic pathway.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor.[1]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][7]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry and drug discovery. However, its handling requires strict adherence to safety protocols due to its toxicity and irritant properties. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to work with this compound safely and effectively. Further research is warranted to fully elucidate its toxicological profile and specific mechanisms of biological activity. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Bromine Advantage: Unlocking Enhanced Bioactivity in Benzothiazole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of a bromine substituent onto this heterocyclic system has emerged as a powerful approach to modulate and enhance its bioactivity. This technical guide provides a comprehensive exploration of the multifaceted role of bromine in augmenting the anticancer and antimicrobial properties of benzothiazole derivatives. Through a detailed analysis of quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visualization of key signaling pathways, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We delve into the mechanistic underpinnings of how bromination influences target engagement, cellular uptake, and overall efficacy, offering a roadmap for the rational design of next-generation benzothiazole-based drugs.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the development of therapeutic agents due to its wide-ranging biological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1] The versatility of the benzothiazole nucleus allows for extensive structural modifications to optimize its pharmacological profile. Among these modifications, halogenation, and particularly bromination, has proven to be a highly effective strategy for enhancing therapeutic potential.

The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule. These changes include increased lipophilicity, which can improve membrane permeability and cellular uptake, and altered electronic effects that can modulate binding interactions with biological targets.[2] This guide focuses on the specific contributions of the bromine substituent to the bioactivity of benzothiazole derivatives, with a primary emphasis on their anticancer and antimicrobial applications.

The Role of Bromine in Enhancing Anticancer Activity

The incorporation of bromine into the benzothiazole scaffold has been shown to potentiate its anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative brominated benzothiazole derivatives against various cancer cell lines, with comparisons to their non-brominated or other halogenated analogs where available. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

Table 1: Anticancer Activity (IC50 in µM) of Brominated Benzothiazole Derivatives

| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4'-aminophenyl)benzothiazole | MCF-7 (Breast) | >30 | [3] |

| 2 | 2-(4'-amino-3'-bromophenyl)benzothiazole | MCF-7 (Breast) | Potent (nanomolar range) | [3] |

| 3 | Morpholine-thiourea bromobenzothiazole | MCF-7 (Breast) | 18.10 | [4] |

| 4 | Morpholine-thiourea aminobenzothiazole | MCF-7 (Breast) | 26.43 | [4] |

| 5 | Morpholine-thiourea bromobenzothiazole | HeLa (Cervical) | 38.85 | [4] |

| 6 | Morpholine-thiourea aminobenzothiazole | HeLa (Cervical) | 45.29 | [4] |

| 7 | Bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [4] |

| 8 | Bromopyridine acetamide benzothiazole | SW620 (Colon) | 0.0043 | [4] |

| 9 | Bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [4] |

| 10 | Bromopyridine acetamide benzothiazole | HepG2 (Liver) | 0.048 | [4] |

| 11 | 3-(2-(5-(6-bromobenzo[d][5]dioxol-5-yl)...) | S. typhimurium | 31.25 µg/mL | [6] |

| 12 | 3-(2-(5-(6-bromobenzo[d][5]dioxol-5-yl)...) | P. vulgaris | 31.25 µg/mL | [6] |

Mechanisms of Anticancer Action

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[7][8] Benzothiazole derivatives have been shown to act as EGFR inhibitors by competing with ATP for binding at the catalytic kinase domain.[7] The presence of a bromine atom can enhance these interactions.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is common in cancer.[6] Certain benzothiazole derivatives have demonstrated the ability to suppress this pathway, and bromination can enhance this inhibitory effect.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-2-chlorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-2-chlorobenzothiazole, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method is a two-step process involving the diazotization of 2-amino-6-bromobenzothiazole followed by a Sandmeyer reaction.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Diazotization: The primary amino group of 2-amino-6-bromobenzothiazole is converted into a diazonium salt using nitrous acid at low temperatures.

-